Chapso

Catalog No.
S005153
CAS No.
82473-24-3
M.F
C32H59N2O8S+
M. Wt
630.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chapso

CAS Number

82473-24-3

Product Name

Chapso

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate

Molecular Formula

C32H59N2O8S+

Molecular Weight

630.9 g/mol

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1

InChI Key

GUQQBLRVXOUDTN-XOHPMCGNSA-N

SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propane sulfonate, chapso

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Description

The exact mass of the compound Chapso is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chapso, also known as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent commonly employed in various scientific research applications (). Its unique properties make it a valuable tool for researchers studying proteins and membranes.

Solubilization of Membrane Proteins

One of the primary applications of Chapso lies in its ability to solubilize membrane proteins. These proteins are embedded within the cell membrane, hindering their extraction and study. Chapso's mild detergent properties gently disrupt the membrane structure, allowing researchers to isolate and purify the desired membrane proteins while maintaining their functionality (). This characteristic makes Chapso particularly useful for studying the structure, function, and interactions of membrane proteins, which play crucial roles in various cellular processes.

Protein-Protein Interactions

Chapso can also be employed to study protein-protein interactions. Its mild nature minimizes protein denaturation, allowing researchers to investigate how proteins interact with each other under near-physiological conditions (). This information is vital for understanding cellular signaling pathways, enzyme regulation, and other biological processes that rely on protein-protein interactions.

Advantages of Chapso

Compared to other detergents used in protein research, Chapso offers several advantages. It exhibits a high affinity for proteins, minimizing the amount of detergent required for solubilization. Additionally, Chapso has a low critical micelle concentration (CMC), which refers to the minimum concentration at which it forms micelles (detergent aggregates). This allows researchers to work with lower detergent concentrations, reducing potential interference with protein function (). Furthermore, Chapso is compatible with various downstream applications, such as chromatography and mass spectrometry, making it a versatile tool for protein research.

Chapso, or 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic surfactant that plays a crucial role in biochemical applications, particularly in the solubilization of biological macromolecules like proteins. Its structure features a quaternary ammonium group and a sulfonate group, making it similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid. Chapso is particularly effective in purifying membrane proteins, which are often challenging to solubilize due to their hydrophobic nature .

CHAPSO interacts with proteins and membranes through several mechanisms:

  • Electrostatic interactions: The zwitterionic nature of CHAPSO allows it to interact with both charged and uncharged groups on proteins and membranes [].
  • Hydrophobic interactions: The cholic acid moiety can interact with hydrophobic regions of proteins and membranes, helping to solubilize them [].
  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with polar groups on proteins and membranes, further stabilizing the interaction [].

By interacting with proteins and membranes in this way, CHAPSO can gently extract them from their natural environment without disrupting their structure or function. This allows researchers to study these molecules in isolation or in reconstituted systems.

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and eye protection when handling CHAPSO.
  • Respiratory irritant: Avoid inhaling CHAPSO dust. Wear a dust mask if necessary.
  • May be harmful if swallowed: Wash hands thoroughly after handling CHAPSO.
And protein interactions. It does not typically engage in hazardous reactions under normal conditions, making it a safe choice for laboratory use . Its zwitterionic nature enables it to interact favorably with both hydrophilic and hydrophobic regions of proteins, facilitating their solubilization without denaturing them .

Chapso exhibits significant biological activity as a non-denaturing detergent. It is particularly useful in protein purification processes, allowing for the effective extraction of membrane proteins that are otherwise insoluble in aqueous solutions. Studies have demonstrated its effectiveness in solubilizing liposomes and reconstituting transport proteins, highlighting its utility in biochemical research .

Chapso is widely used in various applications within biochemistry and molecular biology:

  • Protein Purification: It aids in isolating membrane proteins for further study.
  • Biochemical Assays: Its low UV absorbance allows for accurate monitoring of reactions involving proteins.
  • Drug Development: It serves as a component in formulations aimed at enhancing drug solubility and bioavailability .

Research involving Chapso has focused on its interactions with liposomes and membrane proteins. Studies have shown that it can effectively solubilize lipid bilayers, allowing for the reconstitution of functional protein complexes. This property makes it invaluable for studies on membrane dynamics and protein function .

Chapso shares structural similarities with several other zwitterionic detergents. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
CHAPS3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonateLacks hydroxyl group; used similarly for protein purification but may not be as effective for certain membrane proteins.
SDS (Sodium Dodecyl Sulfate)Sodium dodecyl sulfateAnionic detergent; denatures proteins, unlike Chapso which maintains protein structure.
Triton X-100OctylphenoxypolyethoxyethanolNon-ionic; less effective for membrane protein purification compared to Chapso due to higher hydrophobicity.
Tween 20Polysorbate 20Non-ionic; used for stabilizing emulsions rather than solubilizing proteins.

Chapso's unique hydroxyl group enhances its ability to interact with biomolecules while maintaining their functional integrity, distinguishing it from other detergents used in similar applications .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Wikipedia

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate
Chapso

Dates

Modify: 2023-09-13

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